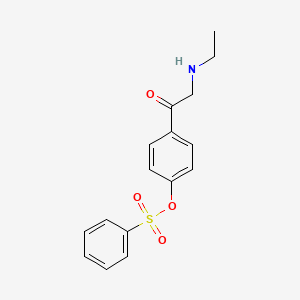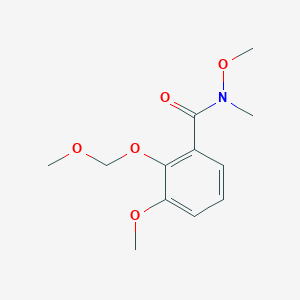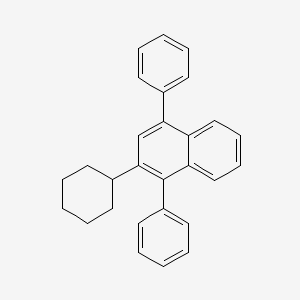
3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid is a compound that features an indole moiety linked to a piperazine ring, which is further connected to a propanoic acid group. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Piperazine Ring: The indole derivative is then reacted with a piperazine derivative under suitable conditions to form the desired linkage.
Introduction of the Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid has several scientific research applications, including:
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Industrial Applications: It may be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses . The piperazine ring may also contribute to the compound’s activity by enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Tryptophan: An essential amino acid with an indole moiety, involved in protein synthesis and various metabolic pathways.
Uniqueness
3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid is unique due to its combination of an indole moiety with a piperazine ring and a propanoic acid group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H21N3O2 |
|---|---|
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
3-[2-(1H-indol-3-ylmethyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C16H21N3O2/c20-16(21)5-7-19-8-6-17-11-13(19)9-12-10-18-15-4-2-1-3-14(12)15/h1-4,10,13,17-18H,5-9,11H2,(H,20,21) |
Clé InChI |
MZBKXWUQVDWXAT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(CN1)CC2=CNC3=CC=CC=C32)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)



![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)



![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)

![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)
